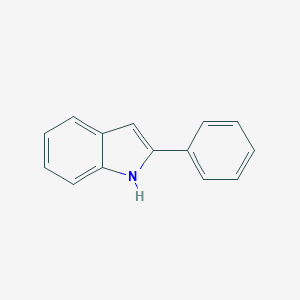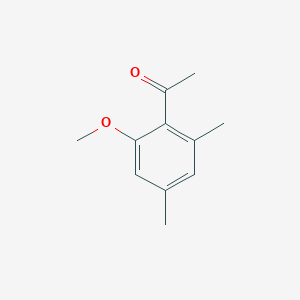
1-(2-Methoxy-4,6-dimethylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-4,6-dimethylphenyl)ethanone, also known as p-methoxyacetophenone (PMA), is a chemical compound that belongs to the class of aromatic ketones. It is widely used in the field of organic synthesis due to its unique properties, including its strong odour and low melting point.
作用機序
The mechanism of action of 1-(2-Methoxy-4,6-dimethylphenyl)ethanone is not well understood. However, it is believed that PMA acts as a nucleophile in organic reactions, particularly in the Friedel-Crafts acylation reaction. In this reaction, PMA acts as an electrophile and undergoes nucleophilic attack by the 2-methoxy-4,6-dimethylphenylmagnesium bromide.
生化学的および生理学的効果
1-(2-Methoxy-4,6-dimethylphenyl)ethanone has not been extensively studied for its biochemical and physiological effects. However, it has been reported that PMA exhibits anti-inflammatory and analgesic properties in animal studies. Additionally, PMA has been shown to have antioxidant and antimicrobial properties.
実験室実験の利点と制限
The advantages of using 1-(2-Methoxy-4,6-dimethylphenyl)ethanone in lab experiments include its low cost, easy availability, and high purity. Additionally, PMA can be easily synthesized using simple laboratory techniques. However, the limitations of using PMA in lab experiments include its strong odour, which can cause discomfort to researchers, and its potential toxicity.
将来の方向性
There are several future directions for the use of 1-(2-Methoxy-4,6-dimethylphenyl)ethanone in scientific research. One potential direction is the synthesis of novel heterocyclic compounds using PMA as a precursor. Additionally, further studies are needed to investigate the biochemical and physiological effects of PMA in more detail. Finally, the development of new synthesis methods for PMA could lead to improved yields and purity of the compound.
合成法
The synthesis of 1-(2-Methoxy-4,6-dimethylphenyl)ethanone can be achieved through several methods, including the Friedel-Crafts acylation reaction, the Claisen condensation reaction, and the Grignard reaction. Among these methods, the Friedel-Crafts acylation reaction is the most commonly used method for the synthesis of PMA. This method involves the reaction of 2-methoxy-4,6-dimethylphenylmagnesium bromide with ethanoyl chloride in the presence of aluminium chloride as a catalyst.
科学的研究の応用
1-(2-Methoxy-4,6-dimethylphenyl)ethanone has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. PMA is also used as a flavouring agent in the food industry. Additionally, PMA has been used as a precursor for the synthesis of various heterocyclic compounds, which have potential applications in the field of medicinal chemistry.
特性
CAS番号 |
21009-92-7 |
|---|---|
製品名 |
1-(2-Methoxy-4,6-dimethylphenyl)ethanone |
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
1-(2-methoxy-4,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-7-5-8(2)11(9(3)12)10(6-7)13-4/h5-6H,1-4H3 |
InChIキー |
LQNUZJNWPUSUMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)C)C |
その他のCAS番号 |
21009-92-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)
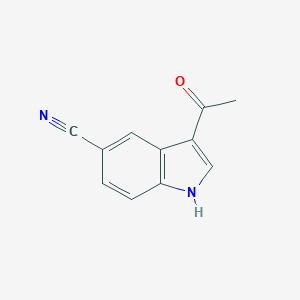

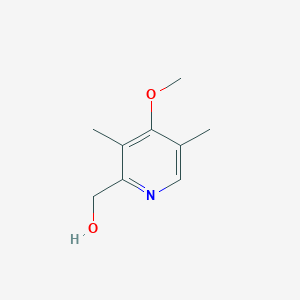
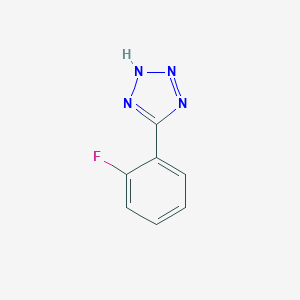
![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
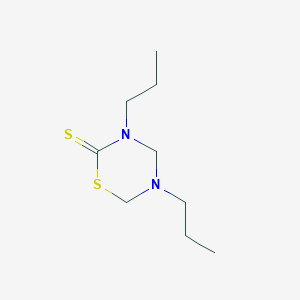
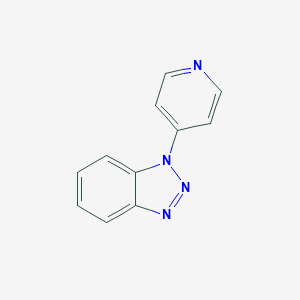
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
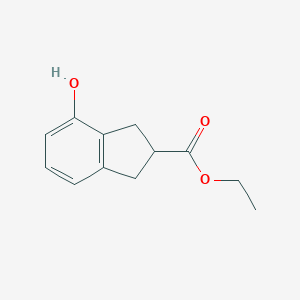
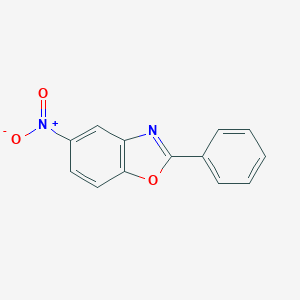
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
